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The landscape of cancer therapy has been significantly advanced by the development of

targeted inhibitors against specific oncogenic drivers. Among these, inhibitors of the

Tropomyosin Receptor Kinase (TRK) family have demonstrated remarkable efficacy in patients

with tumors harboring NTRK gene fusions. This guide provides a detailed comparison of three

key TRK inhibitors: the first-generation agents Larotrectinib and Entrectinib, and the next-

generation inhibitor Paltimatrectinib.

Introduction
NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which

drive tumorigenesis across a wide range of cancer types. Larotrectinib and Entrectinib were the

first TRK inhibitors to receive tumor-agnostic approvals from the U.S. Food and Drug

Administration (FDA) for the treatment of NTRK fusion-positive solid tumors. Paltimatrectinib
is a more recent entrant, designed to address acquired resistance mechanisms that can

emerge during treatment with first-generation inhibitors. This guide will objectively compare

their performance based on available preclinical and clinical data.

Mechanism of Action and Target Profile
All three drugs are potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA,

TRKB, and TRKC). However, their selectivity and target profiles differ significantly.
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Larotrectinib is a highly selective inhibitor of the TRK protein family.[1] It demonstrates minimal

activity against other kinases, which contributes to its favorable safety profile.[1]

Entrectinib is a multi-kinase inhibitor that, in addition to the TRK family, also potently inhibits

ROS1 and ALK tyrosine kinases.[2][3] This broader target profile makes it an effective

treatment for tumors driven by ROS1 or ALK gene fusions as well.

Paltimatrectinib (PBI-200) is a next-generation, orally bioavailable, and brain-penetrant pan-

TRK inhibitor.[4] It was specifically designed to be active against a wide range of on-target

resistance mutations that can develop in response to first-generation TRK inhibitors.[5]

Preclinical and In Vitro Activity
The following table summarizes the in vitro potency of the three inhibitors against their primary

targets.

Kinase
Larotrectinib IC50
(nM)

Entrectinib IC50
(nM)

Paltimatrectinib
IC50 (nM)

TRKA 5 - 11[1][6] 1.0 - 1.7[2][3] <10[7]

TRKB 5 - 11[1][6] 3.0[3] Not publicly available

TRKC 5 - 11[1][6] 5.0[3] Not publicly available

ROS1 Not active 0.2 - 7.0[2][3] Not active

ALK Not active 1.6 - 12.0[3][7] Not active

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase

activity in biochemical assays. Lower values indicate greater potency.

Preclinical studies have highlighted the superior central nervous system (CNS) penetration of

Paltimatrectinib compared to first-generation TRK inhibitors.[5] In a subcutaneous xenograft

model of colorectal cancer, Paltimatrectinib induced tumor stasis and demonstrated 93-100%

tumor growth inhibition at doses of 15 mg/kg and 30 mg/kg, respectively.[5] Entrectinib has also

shown the ability to cross the blood-brain barrier, making it effective against CNS metastases.

[2][8]
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Clinical Efficacy
Larotrectinib and Entrectinib have demonstrated robust and durable responses in patients with

NTRK fusion-positive solid tumors across various histologies. Clinical data for Paltimatrectinib
is still emerging from its Phase 1/2 trial.

Larotrectinib
A pooled analysis of three clinical trials (NCT02122913, NCT02576431, and NCT02637687) in

adult and pediatric patients with NTRK fusion-positive cancers showed:

Efficacy Endpoint Result

Overall Response Rate (ORR) 75% (95% CI, 61 to 85)[9]

- Complete Response (CR) 13%[9]

- Partial Response (PR) 62%[9]

Median Duration of Response (DOR)
Not Reached (at median follow-up of 9.4

months)[9]

1-Year Progression-Free Survival 55%[9]

Entrectinib
An integrated analysis of three clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) in

adult patients with NTRK fusion-positive solid tumors demonstrated:

Efficacy Endpoint Result

Overall Response Rate (ORR) 57% (95% CI, 43 to 71)[10]

- Complete Response (CR) 7%[10]

- Partial Response (PR) 50%[10]

Median Duration of Response (DOR) 10.4 months[11]

Responses lasting ≥9 months 61%[12]
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For patients with ROS1-positive non-small cell lung cancer (NSCLC), Entrectinib showed an

ORR of 78%.[12]

Paltimatrectinib
The Phase 1/2 clinical trial (NCT04901806) for Paltimatrectinib was designed to evaluate its

safety and efficacy in patients with NTRK fusion-positive solid tumors, including those with

primary and metastatic brain tumors, and those who have developed resistance to other TRK

inhibitors.[13][14] The trial was terminated before proceeding to Phase 2, and detailed efficacy

results are not yet fully available in peer-reviewed publications.[13]

Safety and Tolerability
The safety profiles of Larotrectinib and Entrectinib are well-characterized. As Paltimatrectinib
is still in clinical development, comprehensive safety data is not yet available.

Adverse Event (Any
Grade)

Larotrectinib (n=176)[15] Entrectinib (n=355)[15]

Fatigue 36%[16] 48%

Constipation 27%[16] 46%

Dizziness 27%[16] 41%[17]

Nausea 25%[16] Not reported in top events

Anemia 42%[16] Not reported in top events

Increased AST 52%[16] Not reported in top events

Increased ALT 45%[16] Not reported in top events

Weight Gain 53%[17] Not reported in top events

Most adverse events for both Larotrectinib and Entrectinib are grade 1 or 2 and are generally

manageable.[15][18]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings. Below are representative protocols for assays commonly used in the preclinical

evaluation of tyrosine kinase inhibitors.

Kinase Inhibition Assay (Example: LanthaScreen™ Eu
Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the

binding of an inhibitor to a kinase.

Reagents: Kinase of interest (e.g., TRKA), fluorescently labeled ATP-competitive kinase

inhibitor (tracer), europium-labeled anti-tag antibody.

Procedure:

A reaction mixture is prepared containing the kinase, tracer, and varying concentrations of

the test compound (e.g., Paltimatrectinib, Larotrectinib, or Entrectinib).

The mixture is incubated to allow binding to reach equilibrium.

The anti-tag antibody is added to the mixture.

The FRET signal is measured using a fluorescence plate reader.

Data Analysis: The displacement of the tracer by the test compound results in a decrease in

the FRET signal. IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Cell Viability Assay (Example: CellTiter-Glo®
Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Cell Culture: Cancer cell lines with known NTRK fusions are cultured in appropriate media.

Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of the test inhibitor or a vehicle control.

After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each

well.

The plate is incubated to stabilize the luminescent signal.

Luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the

number of viable cells. IC50 values are determined by plotting the percentage of cell viability

against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Procedure:

Human cancer cells with NTRK fusions are injected subcutaneously or orthotopically into

the mice.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

The test compound is administered orally or via another appropriate route at various

doses and schedules. The control group receives a vehicle.

Tumor volume is measured regularly with calipers.

At the end of the study, tumors are excised and may be used for further analysis (e.g.,

Western blotting to assess target inhibition).
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Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the

compound is determined by the degree of tumor growth inhibition compared to the control

group.

Visualizations
TRK Signaling Pathway
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Caption: Simplified TRK signaling pathway.
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Experimental Workflow for Inhibitor Comparison
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Caption: Preclinical to clinical workflow.
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Larotrectinib and Entrectinib have established themselves as highly effective first-generation

TRK inhibitors, offering significant clinical benefit to patients with NTRK fusion-positive cancers.

The choice between them may be influenced by the presence of co-occurring ROS1 or ALK

fusions, where Entrectinib's broader activity would be advantageous. Paltimatrectinib
represents a promising next-generation inhibitor with enhanced CNS penetration and the

potential to overcome acquired resistance, a critical unmet need in patients who progress on

first-generation therapies. As more clinical data for Paltimatrectinib becomes available, its role

in the treatment paradigm for NTRK fusion-positive cancers will become clearer. Continued

research and head-to-head clinical trials will be essential to fully delineate the comparative

efficacy and safety of these important targeted agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC
[pmc.ncbi.nlm.nih.gov]

2. sdiarticle4.com [sdiarticle4.com]

3. aacrjournals.org [aacrjournals.org]

4. Facebook [cancer.gov]

5. onclive.com [onclive.com]

6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

7. air.unimi.it [air.unimi.it]

8. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other
inhibitors in its class due to weak interaction with P-glycoprotein - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. aacrjournals.org [aacrjournals.org]

11. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With
NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15144274?utm_src=pdf-body
https://www.benchchem.com/product/b15144274?utm_src=pdf-body
https://www.benchchem.com/product/b15144274?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9133157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9133157/
https://www.sdiarticle4.com/prh/doc/Rev_JPRI_73897_Sus_A.pdf
https://aacrjournals.org/mct/article/15/4/628/146086/Entrectinib-a-Pan-TRK-ROS1-and-ALK-Inhibitor-with
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/paltimatrectinib
https://www.onclive.com/view/fda-grants-orphan-drug-designation-to-pbi-200-for-ntrk-fusion-positive-solid-tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859818/
https://air.unimi.it/bitstream/2434/553921/2/2017%20Drilon%2C%20Siena%20et%20al%20Cancer%20Discov%20.compressed.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7283026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7283026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7283026/
https://www.researchgate.net/publication/335515643_Larotrectinib_a_highly_selective_tropomyosin_receptor_kinase_TRK_inhibitor_for_the_treatment_of_TRK_fusion_cancer
https://aacrjournals.org/clincancerres/article/27/4/928/124980/FDA-Approval-Summary-Entrectinib-for-the-Treatment
https://pmc.ncbi.nlm.nih.gov/articles/PMC9365368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9365368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]

13. ClinicalTrials.gov [clinicaltrials.gov]

14. hra.nhs.uk [hra.nhs.uk]

15. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult
Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

16. businesswire.com [businesswire.com]

17. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

18. mskcc.org [mskcc.org]

To cite this document: BenchChem. [A Comparative Guide to TRK Inhibitors:
Paltimatrectinib, Larotrectinib, and Entrectinib]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15144274#comparing-paltimatrectinib-to-
larotrectinib-and-entrectinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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